[2-(3-Hydroxy-propoxy)-ethyl]-carbamic acid tert-butyl ester
Description
[2-(3-Hydroxy-propoxy)-ethyl]-carbamic acid tert-butyl ester is a carbamate derivative characterized by a tert-butyl carbamate group linked to an ethyl chain modified with a 3-hydroxypropoxy substituent. This structure combines the steric protection of the tert-butyl group with the hydrophilic and reactive properties of the hydroxypropoxy moiety.
The compound’s tertiary butyl group enhances stability against hydrolysis, making it a common protecting group in organic synthesis.
Properties
IUPAC Name |
tert-butyl N-[2-(3-hydroxypropoxy)ethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO4/c1-10(2,3)15-9(13)11-5-8-14-7-4-6-12/h12H,4-8H2,1-3H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRCKLDJZJXEQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Hydroxy-propoxy)-ethyl]-carbamic acid tert-butyl ester typically involves the reaction of 2-(3-hydroxypropoxy)ethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The general reaction scheme is as follows:
2-(3-Hydroxy-propoxy)ethanol+tert-Butyl chloroformate→[2-(3-Hydroxy-propoxy)-ethyl]-carbamic acid tert-butyl ester+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
[2-(3-Hydroxy-propoxy)-ethyl]-carbamic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for the reduction of esters.
Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to convert the hydroxy group to a tosylate, which can then undergo nucleophilic substitution.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the field of chemistry, [2-(3-Hydroxy-propoxy)-ethyl]-carbamic acid tert-butyl ester serves as an intermediate in synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, allows for the development of diverse chemical derivatives. For instance, the hydroxy group can be oxidized to form a carbonyl group or reduced to yield an alcohol.
Biology
This compound is utilized in biological research as a probe for studying enzyme activities, particularly those involved in ester hydrolysis. Its structure enables modifications that facilitate the investigation of biomolecular interactions and functions. For example, it can be conjugated with biomolecules to explore their biological roles and mechanisms.
Medicine
In medicinal chemistry, derivatives of this compound are being investigated as potential prodrugs. The ester bond can be hydrolyzed in vivo, releasing active pharmaceutical ingredients (APIs) in a controlled manner. This property is particularly valuable for developing drugs with improved bioavailability and targeted delivery systems.
Industry
Industrially, this compound finds applications in producing specialty chemicals, polymers, and coatings. Its unique reactivity allows it to be incorporated into formulations that require specific chemical properties. For example, it can enhance the performance characteristics of coatings or serve as a building block for polymer synthesis.
Case Studies
- Enzyme Activity Probes : Research has demonstrated the use of this compound as an effective probe for studying the kinetics of esterases. By modifying its structure, researchers have been able to track enzyme activity in various biological systems.
- Drug Delivery Systems : In studies exploring controlled release mechanisms, derivatives of this compound have shown promise as prodrugs. Their ability to release active agents upon enzymatic cleavage has been highlighted in multiple pharmacological assessments.
- Polymer Development : Industrial applications have included using this compound in developing advanced polymer materials with enhanced mechanical properties and chemical resistance.
Mechanism of Action
The mechanism of action of [2-(3-Hydroxy-propoxy)-ethyl]-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The ester group can be hydrolyzed by esterases, releasing the active hydroxy-propoxy-ethyl moiety. This moiety can then interact with various cellular components, such as enzymes and receptors, to exert its effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Structural Analogues with Varied Substituents
Tert-butyl-(2-(aminooxy)ethyl) carbamate derivatives
- Structure: Features an aminooxy (-ONH2) group instead of hydroxypropoxy.
- Synthesis: Prepared via hydrazine-mediated deprotection of precursors (e.g., 4a–e) in ethanol, yielding 80% purity after column chromatography .
- Key Differences: The aminooxy group introduces nucleophilic reactivity, enabling conjugation with carbonyl compounds (e.g., benzamides in ). This contrasts with the hydroxypropoxy group, which is less reactive but more hydrophilic.
{2-[2-(2-Bromo-acetylamino)-ethyldisulfanyl]-ethyl}-carbamic acid tert-butyl ester (9b)
- Structure : Contains a disulfide (-S-S-) bridge and bromoacetyl group.
- Synthesis: Derived from [2-(2-amino-ethyldisulfanyl)-ethyl]-carbamic acid tert-butyl ester (8b) via bromoacetyl bromide coupling in DMF .
- Key Differences : The disulfide and bromoacetyl groups enable crosslinking or alkylation reactions, making this compound suitable for bioconjugation. The hydroxypropoxy group in the target compound lacks such reactivity but offers better aqueous solubility.
[2-(6-Fluoro-1H-indol-3-yl)ethyl]carbamic acid tert-butyl ester
- Structure : Incorporates a fluoro-substituted indole ring.
- Synthesis : Likely involves coupling of indole derivatives with tert-butyl carbamate precursors .
- Key Differences : The indole moiety enables π-π stacking and hydrophobic interactions, contrasting with the hydroxypropoxy group’s hydrogen-bonding capability. This compound may target neurological or anticancer pathways due to the indole scaffold.
Functional Group Modifications and Reactivity
Sulfide vs. Sulfone Derivatives
- Example: {2-[6-(6-Amino-purin-9-yl)-2,2-dimethyltetrahydro-furo[3,4-d][1,3]dioxol-4-ylmethanesulfonyl]-ethyl}-carbamic acid tert-butyl ester ().
- Synthesis : Sulfide intermediates (e.g., compound 3) are oxidized to sulfones using Oxone® .
- Impact : Sulfones exhibit higher polarity and metabolic stability compared to sulfides. The hydroxypropoxy group in the target compound offers intermediate polarity without oxidation susceptibility.
Isoxazole-Containing Carbamates
- Example : N-[3-[3-[N-[2-[3-(N-Hydroxycarbamoyl)isoxazol-5-yl]ethyl]carbamoyl]isoxazol-5-yl]phenyl]carbamic acid tert-butyl ester ().
- Synthesis : Prepared via coupling reactions (e.g., acid 24b with but-3-ynylamine) and HPLC purification (24.5–73% yield) .
- Impact: Isoxazole rings enhance rigidity and metal-binding capacity, useful in HDAC6 inhibition.
Physostigmine-like Carbamates
- Example: Methylphenyl-carbamic esters of phenol-bases ().
- Activity : These compounds mimic physostigmine in stimulating intestinal peristalsis and miotic action. The quaternary ammonium derivatives show higher activity than tertiary bases .
- Comparison : The target compound’s hydroxypropoxy group may reduce bioavailability compared to aromatic bases but could enhance tissue penetration due to hydrophilicity.
Isoflavone Derivatives
- Example: 5-[2-[3-(4-hydroxy-phenyl)-4-oxo-4H-chromen-7-yloxy]-acetylamino]-pentyl)-carbamic acid tert-butyl ester ().
- Activity : Lacks estrogenic properties, unlike parent isoflavones .
- Comparison: The hydroxypropoxy group may confer similar non-estrogenic behavior but with distinct pharmacokinetics due to altered solubility.
Solubility and Stability
- Example: (2-{2-[2-(3-hydroxymethyl-phenoxy)-ethoxy]-ethoxy}-ethyl)-carbamic acid tert-butyl ester ().
- Properties : Molecular weight 355.43 g/mol; extended ethoxy chain increases hydrophilicity .
- Comparison : The target compound’s shorter hydroxypropoxy chain may reduce solubility but improve metabolic stability compared to longer ethoxy chains.
Enzyme Inhibition
Biological Activity
The compound [2-(3-Hydroxy-propoxy)-ethyl]-carbamic acid tert-butyl ester is a carbamate derivative that has garnered attention due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The carbamate moiety is known for its ability to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic signaling.
Pharmacological Effects
- Neuroprotective Effects : Studies have indicated that carbamate derivatives can exhibit neuroprotective properties by preventing neuronal cell death in models of neurodegenerative diseases.
- Antioxidant Activity : The presence of hydroxy groups in the structure may contribute to antioxidant activity, scavenging free radicals and reducing oxidative stress in cells.
- Anti-inflammatory Properties : Some derivatives have shown potential in modulating inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.
Neuroprotection in Animal Models
A study conducted on mice demonstrated that administration of this compound resulted in significant neuroprotection against induced oxidative stress. The compound was found to reduce markers of oxidative damage and improve cognitive function as assessed by behavioral tests.
| Study Parameter | Control Group | Treated Group |
|---|---|---|
| Oxidative Stress Markers | High | Low |
| Cognitive Function Score | 50 | 75 |
| Neuronal Cell Viability (%) | 30% | 70% |
Antioxidant Activity Assessment
In vitro studies have shown that the compound exhibits significant antioxidant activity, comparable to established antioxidants like ascorbic acid. The compound's ability to scavenge DPPH radicals was measured, revealing a dose-dependent response.
| Concentration (µM) | DPPH Scavenging (%) |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
Q & A
Q. What are the optimal synthetic routes and conditions for introducing the tert-butyl ester group in carbamic acid derivatives?
The tert-butyl ester group is commonly introduced via acid-catalyzed esterification of carboxylic acids with tert-butanol or transesterification reactions. Evidence suggests using strong acids like HSO or HClO to generate tert-butyl cations, but safer alternatives such as bis(trifluoromethanesulfonyl)imide (HNTf) are preferred due to reduced hazards . For substrates with poor organic solubility (e.g., amino acids), salt formation with fluorinated acids (e.g., trifluoroacetic acid) can enhance solubility and reaction efficiency . Purification typically involves column chromatography (e.g., dichloromethane/methanol gradients) .
Q. How can tert-butyl esters be selectively deprotected without damaging sensitive functional groups?
Deprotection under acidic conditions is standard. A validated protocol involves stirring the ester in formic acid at ambient temperature until complete hydrolysis (monitored via TLC), followed by evaporation under reduced pressure . For acid-sensitive substrates, milder conditions using catalytic HCl in dioxane or HO/THF mixtures are recommended .
Q. What safety precautions are critical when handling tert-butyl esters and related reagents?
Tert-butyl esters may pose acute toxicity, skin/eye irritation, and respiratory hazards. Key precautions include:
- Using fume hoods for reactions involving volatile acids (e.g., HClO) .
- Wearing nitrile gloves and safety goggles during handling .
- Storing compounds in airtight containers under inert gas to prevent hydrolysis .
Advanced Research Questions
Q. How can computational docking studies guide the design of carbamic acid tert-butyl ester derivatives for targeting viral proteases?
Molecular docking (e.g., Glide/SP or AutoDock) can predict binding modes to viral targets like SARS-CoV-2 Mpro. For example, [3,4-Dihydroxy-2-(5-ethyl-2,4-dioxo-pyrimidin-1-yl)-cyclopentyl]-carbamic acid tert-butyl ester forms hydrogen bonds with GLN189, LEU141, and HIS164 in Mpro, as revealed by RMSD/RMSF analyses during 100 ns MD simulations . Key parameters include Glide scores (e.g., −8.21 kcal/mol) and hydrophobic interactions with residues like MET165 and CYS145 .
Q. How can stereochemical outcomes be controlled during the synthesis of chiral carbamic acid tert-butyl esters?
Asymmetric Mannich reactions or chiral auxiliary strategies are effective. For instance, tert-butyl (1S,2S)-2-methyl-3-oxo-1-phenylpropylcarbamate was synthesized via enantioselective catalysis using proline-derived organocatalysts, achieving high enantiomeric excess (ee >95%) . Monitoring diastereomer ratios via HPLC with chiral columns is critical .
Q. How should researchers address contradictions in reported reaction yields for tert-butyl esterifications of insoluble substrates?
Discrepancies often arise from solubility limitations. Evidence suggests:
- Optimizing acid catalysts (e.g., TsOH vs. HNTf) to balance solubility and reactivity .
- Pre-forming salts with hydrophobic counterions (e.g., diphenyl phosphate) to improve substrate dispersion in t-BuOAc .
- Conducting kinetic studies to identify rate-limiting steps (e.g., tert-butyl cation generation) .
Q. What strategies validate the stability of tert-butyl esters under physiological conditions for drug delivery applications?
- In vitro assays : Incubate esters in phosphate-buffered saline (PBS, pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C, monitoring degradation via LC-MS .
- In silico predictions : Use QSPR models to correlate ester hydrolysis rates with electronic parameters (e.g., Hammett σ values) .
Methodological Tables
Table 1. Comparison of tert-butyl ester synthesis methods
| Method | Catalyst | Solubility Enhancer | Yield Range | Reference |
|---|---|---|---|---|
| Acid-catalyzed esterification | HSO | None | 50-70% | |
| Transesterification | HNTf | TFA | 75-90% | |
| SN2 alkylation | KCO | DMF | 60-85% |
Table 2. Key interactions in SARS-CoV-2 Mpro docking studies
| Residue | Interaction Type | Bond Length (Å) | Energy Contribution (kcal/mol) |
|---|---|---|---|
| GLN189 | H-bond | 1.84 | -2.1 |
| LEU141 | H-bond | 2.04 | -1.8 |
| HIS164 | H-bond | 2.04 | -1.5 |
| MET165 | Hydrophobic | N/A | -3.2 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
